2-chloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorophenylsulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a triazine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, or distillation may be employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: It may be used in biochemical assays to study enzyme activity or protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Chlorsulfuron: A sulfonylurea herbicide with a similar triazine structure, used for weed control in agriculture.
2-Chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl)benzenesulfonamide: Another triazine derivative with similar functional groups, used in various chemical applications.
Uniqueness
2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C18H16ClN5O4S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C18H16ClN5O4S/c1-2-28-18-21-15(12-8-4-3-5-9-12)20-16(23-18)22-17(25)24-29(26,27)14-11-7-6-10-13(14)19/h3-11H,2H2,1H3,(H2,20,21,22,23,24,25) |
InChI Key |
SYCIEFSDRNXYSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.